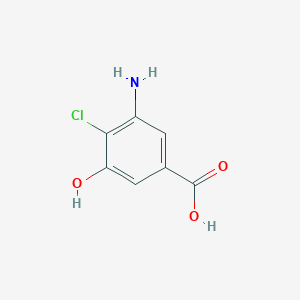![molecular formula C12H12N2OS B2729758 N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide CAS No. 2361638-72-2](/img/structure/B2729758.png)
N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide, also known as CMPI, is a chemical compound that has gained attention in the scientific community due to its potential application in research. CMPI is a small molecule that can be synthesized in a laboratory setting, and its unique structure makes it a promising candidate for various scientific investigations.
作用機序
The mechanism of action of N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide involves its interaction with the active site of FAAH and MAGL, where it acts as a competitive inhibitor. By binding to the active site, this compound prevents the enzymes from breaking down endocannabinoids, leading to an increase in their levels and subsequent physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of FAAH and MAGL. This leads to an increase in the levels of endocannabinoids, which can result in various effects, such as pain relief, anti-inflammatory activity, and appetite suppression. Additionally, this compound has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the primary advantages of N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide is its ability to selectively inhibit FAAH and MAGL, making it a valuable tool for investigating the endocannabinoid system. Additionally, its relatively simple synthesis method and small molecular size make it easy to work with in a laboratory setting. However, one limitation of this compound is its potential toxicity, which must be carefully considered when conducting experiments.
将来の方向性
There are several future directions for research involving N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide. One area of interest is the development of more potent and selective inhibitors of FAAH and MAGL, which could have therapeutic potential in the treatment of various conditions. Additionally, further investigation into the neuroprotective effects of this compound could lead to the development of treatments for neurodegenerative diseases. Finally, the use of this compound as a tool for investigating the endocannabinoid system could lead to a better understanding of its role in various physiological processes.
合成法
The synthesis of N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide involves several steps, including the reaction of 3-bromo-4-methylthiophenol with potassium cyanide to form 3-cyano-4-methylsulfanylphenol. This intermediate product is then reacted with benzyl chloroformate to obtain the final product, this compound. The synthesis of this compound is relatively straightforward and can be accomplished using standard laboratory techniques.
科学的研究の応用
N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide has been studied for its potential application in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary areas of interest is its ability to inhibit the activity of certain enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes play a crucial role in the endocannabinoid system, which regulates various physiological processes, including pain, inflammation, and appetite. Inhibition of FAAH and MAGL has been shown to have therapeutic potential in the treatment of conditions such as chronic pain, anxiety, and obesity.
特性
IUPAC Name |
N-[(3-cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-3-12(15)14-8-9-4-5-11(16-2)10(6-9)7-13/h3-6H,1,8H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERLZYJGRIYTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)CNC(=O)C=C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(1-Methylsulfonylcyclopropyl)ethyl]but-2-ynamide](/img/structure/B2729678.png)
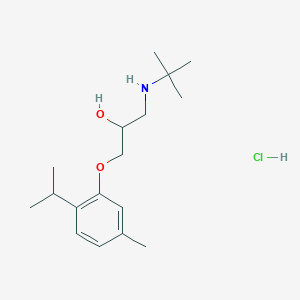


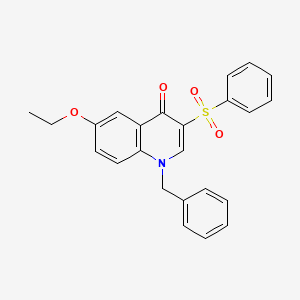
![3-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2729687.png)
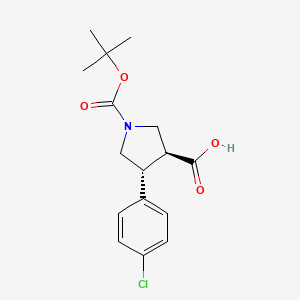

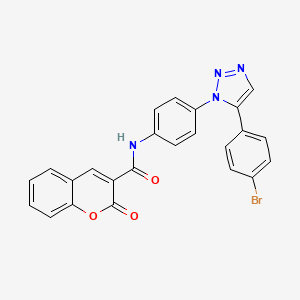
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,4-dioxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/no-structure.png)

![5-Chloro-2-methyl-6-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2729697.png)
